molecular formula C9H17ClN4O2S B1489494 1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-N-methylazetidin-3-amine hydrochloride CAS No. 2098119-84-5

1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-N-methylazetidin-3-amine hydrochloride

Cat. No. B1489494
CAS RN: 2098119-84-5
M. Wt: 280.78 g/mol
InChI Key: FPACWFILRAUBBF-UHFFFAOYSA-N
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Description

The compound appears to contain an imidazole ring, which is a five-membered planar ring that includes two nitrogen atoms. Imidazole rings are present in many important biological molecules, including histidine and the nucleic acids guanine and adenine .

Scientific Research Applications

Synthesis Applications

  • One-Pot, Three-Component Synthesis : Utilizing "1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-N-methylazetidin-3-amine hydrochloride" or similar reagents, researchers have developed efficient one-pot procedures for the regioselective synthesis of functionalized compounds. For example, the creation of 1,4-disubstituted 1,2,3-triazoles from primary amines and terminal acetylenes, showcasing an affordable and effective method for constructing structurally complex molecules (Smith et al., 2009).

  • Diazotransfer Reagent : The compound has been acknowledged for its role as a diazotransfer reagent, offering an equal performance to triflyl azide for converting primary amines into azides and activated methylene substrates into diazo compounds. This highlights its utility in synthesizing a wide array of functional groups, due to its stability and cost-effectiveness (Goddard-Borger & Stick, 2007).

Bioactive Molecule Development

  • Antimicrobial Compounds : Research into the synthesis of novel bioactive molecules, such as imidazo-[1,2-a]pyridine derivatives, has demonstrated the compound's utility in creating molecules with significant antimicrobial properties. These studies have led to the discovery of derivatives with potent activity against various bacterial and fungal strains, underscoring its potential in developing new antimicrobial agents (Desai et al., 2012).

  • Sulfamoyl Azides and Triazoles : The compound has been used to generate sulfamoyl azides from secondary amines, which react with alkynes to form 1-sulfamoyl-1,2,3-triazoles. These triazoles serve as shelf-stable progenitors of versatile reactive intermediates, suggesting its importance in synthetic organic chemistry and potential applications in drug development (Culhane & Fokin, 2011).

properties

IUPAC Name

1-(1,2-dimethylimidazol-4-yl)sulfonyl-N-methylazetidin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O2S.ClH/c1-7-11-9(6-12(7)3)16(14,15)13-4-8(5-13)10-2;/h6,8,10H,4-5H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPACWFILRAUBBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)N2CC(C2)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-N-methylazetidin-3-amine hydrochloride
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1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-N-methylazetidin-3-amine hydrochloride
Reactant of Route 3
1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-N-methylazetidin-3-amine hydrochloride
Reactant of Route 4
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1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-N-methylazetidin-3-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-N-methylazetidin-3-amine hydrochloride
Reactant of Route 6
1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-N-methylazetidin-3-amine hydrochloride

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